Cycloheptatriene molybdenum tricarbonyl
Overview
Description
Cycloheptatriene molybdenum tricarbonyl is an organomolybdenum compound with the formula (C₇H₈)Mo(CO)₃. It is a red-orange solid that is soluble in nonpolar organic solvents. This compound is a prototypical complex of cycloheptatriene and has been of interest in organometallic chemistry due to its unique structure and reactivity .
Mechanism of Action
Target of Action
Cycloheptatriene molybdenum tricarbonyl is an organomolybdenum compound . Its primary targets are the carbon centers of the cycloheptatriene molecule . The molybdenum atom in the compound binds to these carbon centers, forming a piano stool complex .
Mode of Action
The compound interacts with its targets through a thermal reaction with molybdenum hexacarbonyl . This reaction results in the formation of the piano stool complex, where the molybdenum atom is bound to six carbon centers of the cycloheptatriene molecule . The methylene group projects from the plane of the six coordinated carbon atoms .
Biochemical Pathways
The compound is known to react with trityl salts to give the cycloheptatrienyl complex .
Pharmacokinetics
It is known that the compound is a red-orange solid that is soluble in nonpolar organic solvents . This suggests that the compound may have good bioavailability in nonpolar environments.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical compounds. For example, the compound is prepared by a thermal reaction with molybdenum hexacarbonyl . Additionally, the compound’s solubility in nonpolar organic solvents suggests that its action, efficacy, and stability may be influenced by the polarity of the environment .
Preparation Methods
Cycloheptatriene molybdenum tricarbonyl is typically prepared by the thermal reaction of cycloheptatriene with molybdenum hexacarbonyl. The reaction can be represented as follows: [ \text{C}_7\text{H}_8 + \text{Mo(CO)}_6 \rightarrow (\text{C}_7\text{H}_8)\text{Mo(CO)}_3 + 3 \text{CO} ] This reaction involves heating the reactants to facilitate the formation of the desired complex .
Chemical Reactions Analysis
Cycloheptatriene molybdenum tricarbonyl undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with trityl salts to form the cycloheptatrienyl complex[ (\text{C}_7\text{H}_8)\text{Mo(CO)}_3 + (\text{C}_6\text{H}_5)_3\text{C}^+ \rightarrow [(\text{C}_7\text{H}_7)\text{Mo(CO)}_3]^+ + (\text{C}_6\text{H}_5)_3\text{CH} ]
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less commonly documented.
Scientific Research Applications
Cycloheptatriene molybdenum tricarbonyl has several applications in scientific research:
Chemistry: It serves as a model compound for studying the bonding and reactivity of cycloheptatriene complexes.
Industrial Chemistry: The compound is used as a precursor in the synthesis of other organometallic compounds and catalysts.
Material Science: It is utilized in thin film deposition processes and the manufacturing of light-emitting diodes (LEDs).
Comparison with Similar Compounds
Cycloheptatriene molybdenum tricarbonyl can be compared with other similar compounds, such as:
Cycloheptatriene chromium tricarbonyl: Similar in structure but involves chromium instead of molybdenum.
Cyclooctatetraene molybdenum tricarbonyl: Involves cyclooctatetraene as the ligand instead of cycloheptatriene.
These compounds share similar structural features but differ in their reactivity and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
carbon monoxide;cyclohepta-1,3,5-triene;molybdenum | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8.3CO.Mo/c1-2-4-6-7-5-3-1;3*1-2;/h1-6H,7H2;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAVHVQYKSYTII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1C=CC=CC=C1.[Mo] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8MoO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12125-77-8 | |
Record name | Tricarbonyl[(1,2,3,4,5,6-η)cyclohepta-1,3,5-triene]molybdenum | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.986 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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